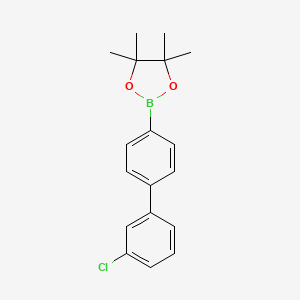

![molecular formula C14H11FN4OS B2356836 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-fluorophenyl)acetamide CAS No. 304684-03-5](/img/structure/B2356836.png)

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-fluorophenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

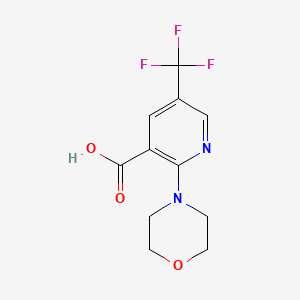

The compound “2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-fluorophenyl)acetamide” belongs to the class of [1,2,4]triazolo[4,3-a]pyridines . These compounds have been studied for their potential as Smoothened inhibitors, which target the Hedgehog pathway, a key player in certain types of cancers .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridines involves designing and screening of the compounds . The process involves the use of 2-hydrazinopyridine and substituted aromatic aldehydes .Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]pyridines has been confirmed through various methods such as 1H NMR, single crystal X-ray diffraction, elemental analysis, or HRMS .Chemical Reactions Analysis

The [1,2,4]triazolo[4,3-a]pyridines have been found to bind directly to the Smoothened protein with stronger binding affinity than Vismodegib (VIS), a widely studied Smo inhibitor .科学的研究の応用

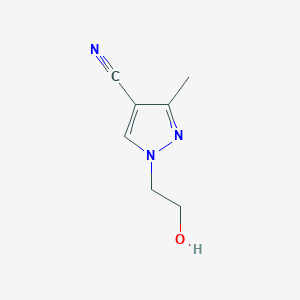

- Research Findings : Compound 22i, derived from this molecule, demonstrated excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines. Its IC50 values were 0.83 μM, 0.15 μM, and 2.85 μM, respectively. Additionally, it exhibited superior c-Met kinase inhibition (IC50 = 48 nM) .

- Research Findings : Newly discovered PARP1 inhibitors, including derivatives of this compound, provide insights into acquired resistance mechanisms and may serve as promising therapeutic agents .

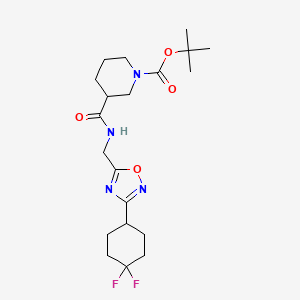

- Research Findings : The [1,2,4]triazolo[1,5-a]pyrimidine moiety, present in this compound, has been investigated in clinical trials and marketed drugs. Examples include Trapidil, Essramycin, and GNF-6702 .

- Research Findings : Novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives, related to this compound, were evaluated against cancer cell lines (HepG2, HCT-116, and MCF-7). They exhibited DNA intercalation activities .

- Research Findings : A one-pot synthesis of substituted [1,2,4]triazolo[4,3-a]pyridines from readily available precursors has been developed. This method provides access to biologically relevant compounds .

c-Met Kinase Inhibition

PARP1 Inhibition

Medicinal Chemistry

DNA Intercalation for Anticancer Activity

One-Pot Synthesis

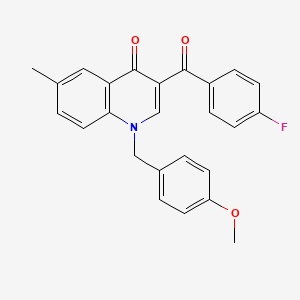

作用機序

Target of Action

The primary targets of the compound are currently unknown. The compound is structurally related to [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one , which is a widely used fungicide and a sterol inhibitor and plant growth regulator . .

Mode of Action

Given its structural similarity to [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one , it may interact with its targets in a similar manner.

Biochemical Pathways

The biochemical pathways affected by the compound are currently unknown. The compound’s structural relative, [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one , is known to affect sterol synthesis and plant growth regulation

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given its structural similarity to [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one , it may have similar effects, such as inhibiting sterol synthesis and regulating plant growth . .

特性

IUPAC Name |

N-(4-fluorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN4OS/c15-10-4-6-11(7-5-10)16-13(20)9-21-14-18-17-12-3-1-2-8-19(12)14/h1-8H,9H2,(H,16,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAHHFDJLXVHQKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=C(N2C=C1)SCC(=O)NC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-fluorophenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-(3-methylphenyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2356756.png)

![1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2356757.png)

![[2-Fluoro-4-(trifluoromethyl)phenyl]{6-[4-(trifluoromethyl)phenyl]-3-pyridinyl}methanone](/img/structure/B2356765.png)

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2356770.png)